Fmoc-Sec(Mob)-OPfp
CAS No.:
Cat. No.: VC13810279
Molecular Formula: C32H24F5NO5Se
Molecular Weight: 676.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H24F5NO5Se |
|---|---|
| Molecular Weight | 676.5 g/mol |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoate |
| Standard InChI | InChI=1S/C32H24F5NO5Se/c1-41-18-12-10-17(11-13-18)15-44-16-24(31(39)43-30-28(36)26(34)25(33)27(35)29(30)37)38-32(40)42-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,38,40)/t24-/m0/s1 |
| Standard InChI Key | YFRQFWMSNIWVPS-DEOSSOPVSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| SMILES | COC1=CC=C(C=C1)C[Se]CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | COC1=CC=C(C=C1)C[Se]CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Structure and Protective Group Strategy
Core Composition
Fmoc-Sec(Mob)-OPfp combines three functional elements:
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This ultraviolet (UV)-sensitive group protects the α-amino group during SPPS. Its base-labile nature allows selective removal under mild conditions (e.g., piperidine in dimethylformamide), minimizing side reactions .
-
Sec (Selenocysteine): Unlike cysteine, selenocysteine replaces sulfur with selenium, conferring lower pKa (~5.2 vs. ~8.3 for cysteine) and enhanced nucleophilicity. This property is critical for redox-active peptides mimicking enzymes like glutathione peroxidase.
-
Mob (4-Methoxybenzyl): This group shields the selenol (-SeH) side chain, preventing oxidation or diselenide formation during synthesis. The Mob group is cleaved post-assembly using strong acids like trifluoroacetic acid (TFA).
Structural Comparison with Analogous Compounds
The table below contrasts Fmoc-Sec(Mob)-OPfp with related derivatives:
| Compound | Protective Groups | Key Features | Stability Profile |
|---|---|---|---|
| Fmoc-Sec(Mob)-OPfp | Fmoc (Nα), Mob (Se) | Optimized for SPPS; Mob prevents β-syn elimination | Stable in basic conditions |
| Fmoc-Cys(Trt)-OPfp | Fmoc (Nα), Trt (S) | Sulfur-based analog; lower redox activity | Prone to oxidation |
| Fmoc-Sec(Trt)-OPfp | Fmoc (Nα), Trt (Se) | Trityl group offers steric hindrance; slower coupling kinetics | Moderate acid stability |
| Boc-Sec(Mob)-OH | Boc (Nα), Mob (Se) | Acid-labile Nα protection; incompatible with Fmoc-based SPPS | Limited to hybrid protocols |
Data derived from synthesis protocols and stability assays.
Synthesis and SPPS Integration
Stepwise Assembly
The synthesis of Fmoc-Sec(Mob)-OPfp involves:
-
Selenocysteine Protection: Treating L-selenocysteine with 4-methoxybenzyl chloride under alkaline conditions to form Se-Mob-selenocysteine.
-
Fmoc Activation: Reacting the protected selenocysteine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in dichloromethane, yielding Fmoc-Sec(Mob)-OH.
-
Pentafluorophenyl Esterification: Converting the carboxyl group to an active ester using pentafluorophenol (OPfp) and a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide).
Integration into SPPS Workflows
In automated SPPS, Fmoc-Sec(Mob)-OPfp is coupled to growing peptide chains via its OPfp ester. The Mob group’s stability in basic deprotection conditions (e.g., 20% piperidine/DMF) ensures selenol integrity during iterative cycles . Post-synthesis, global cleavage with TFA liberates the selenol group, enabling diselenide bridge formation or participation in redox catalysis.
Applications in Biochemical Research
Selenoprotein Mimetics
Peptides synthesized with Fmoc-Sec(Mob)-OPfp replicate the active sites of selenoenzymes. For example:
-
Glutathione Peroxidase (GPx) Mimics: Incorporating selenocysteine at the catalytic site enhances peroxide reduction rates by 2–3 orders of magnitude compared to cysteine analogs.
-
Thioredoxin Reductase Studies: Selenocysteine-containing peptides elucidate electron transfer mechanisms in this NADPH-dependent oxidoreductase.
Therapeutic Development
-
Antioxidant Therapeutics: Peptides with selenocysteine show promise in mitigating oxidative damage in neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s).
-
Anticancer Agents: Selenopeptides induce apoptosis in cancer cells via ROS (reactive oxygen species) modulation, with IC50 values up to 10-fold lower than sulfur-based counterparts.
Research Findings and Comparative Studies
Enzymatic Activity Benchmarks
The table below compares catalytic efficiencies of selenocysteine- vs. cysteine-containing peptides:
| Peptide Sequence | Catalytic Efficiency (kcat/KM, M⁻¹s⁻¹) | Substrate (H2O2) | Reference |
|---|---|---|---|
| GSH-SeCys-GPx Mimic | 1.2 × 10⁶ | 1 mM | |
| GSH-Cys-GPx Mimic | 3.4 × 10³ | 1 mM | |
| Sec-Trx Reductase Model | 8.9 × 10⁵ | NADPH |
Higher kcat/KM values underscore selenium’s catalytic superiority.
Stability and Reactivity Insights
-
Oxidative Stability: Selenocysteine residues resist H2O2-mediated oxidation up to 10 mM concentrations, whereas cysteine analogs degrade at 1 mM.
-
pH-Dependent Behavior: The selenol group remains protonated until pH 5.2, enabling selective reactivity in acidic cellular compartments (e.g., lysosomes).
Challenges and Limitations
Synthesis Complexity
-
Cost of Selenium Reagents: Selenocysteine derivatives are 5–10× more expensive than cysteine analogs, limiting large-scale production.
-
Side Reactions: Despite Mob protection, trace oxidation during SPPS can yield diselenides, necessitating stringent anaerobic conditions.
Analytical Characterization
-
Mass Spectrometry Interference: Selenium’s isotopic pattern (³²Se, ³⁴Se) complicates MS data interpretation, requiring high-resolution instruments.
-
Chiral Purity: Ensuring L-configuration retention during synthesis demands rigorous HPLC monitoring .
Future Directions and Innovations
Hybrid Peptide-Drug Conjugates
Conjugating selenopeptides with chemotherapeutics (e.g., doxorubicin) could enhance tumor targeting via ROS-mediated drug activation. Preliminary in vitro studies show 40% increased cytotoxicity in MCF-7 breast cancer cells.
Computational Design Tools
Machine learning models predicting selenocysteine’s impact on peptide structure (e.g., AlphaFold2 modifications) may accelerate rational design of redox-active therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume